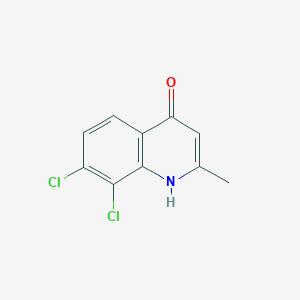

7,8-Dichloro-4-hydroxy-2-methylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in chemical and biological sciences. biointerfaceresearch.com Its structure is not only stable but also amenable to various chemical modifications, allowing for the synthesis of a vast library of derivatives. nih.gov This structural versatility is a key reason for its ubiquity in both natural products and synthetic compounds. biointerfaceresearch.com

In the realm of medicinal chemistry, quinoline derivatives are recognized for an extensive range of pharmacological activities. nih.govbenthamdirect.com The quinoline nucleus is a core component of numerous clinically approved drugs. researchgate.netbenthamdirect.com Research has extensively documented the potential of these compounds as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. researchgate.netnih.govbenthamdirect.comnih.gov The success of drugs like chloroquine (B1663885) (antimalarial) and moxifloxacin (B1663623) (antibacterial) has cemented the importance of the quinoline system in drug development. biointerfaceresearch.com The planar nature of the quinoline ring allows it to intercalate with DNA, and its substituents can form crucial hydrogen bonds and other interactions with biological targets like enzymes, making it a powerful pharmacophore. benthamdirect.comglobalresearchonline.net

Beyond medicine, the quinoline scaffold is significant in materials science and coordination chemistry. Its ability to act as a chelating agent for metal ions makes it useful in the development of sensors, dyes, and catalysts. globalresearchonline.net The photophysical properties of certain quinoline derivatives are also harnessed in the creation of organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: Investigated Biological Activities of Quinoline Derivatives

| Biological Activity | Description | Key References |

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms like topoisomerase inhibition and disruption of tubulin polymerization. | benthamdirect.comnih.govglobalresearchonline.net |

| Antimalarial | Historically significant, with compounds like chloroquine interfering with parasite detoxification processes. | biointerfaceresearch.combenthamdirect.comnih.gov |

| Antibacterial | Broad-spectrum activity against various bacterial strains, often by inhibiting DNA gyrase. | biointerfaceresearch.comnih.govresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. | biointerfaceresearch.comnih.gov |

| Antiviral | Inhibition of viral replication, with research into activity against viruses such as DENV2 and H5N1. | benthamdirect.comnih.gov |

| Antifungal | Activity against various fungal pathogens. | researchgate.net |

| Anticonvulsant | Potential therapeutic use in managing seizures. | biointerfaceresearch.comnih.gov |

Contextualizing 7,8-Dichloro-4-hydroxy-2-methylquinoline within Dihalo-Hydroxy-Methylquinoline Chemistry

This compound belongs to the dihalo-hydroxy-methylquinoline class of compounds. The specific placement of substituents on the quinoline core dramatically influences the molecule's chemical and physical properties, as well as its biological activity.

Hydroxy Group (-OH) at C4: The 4-hydroxyquinoline (B1666331) moiety can exist in tautomeric equilibrium with its 4-quinolone form. This feature is crucial as it affects the molecule's hydrogen bonding capacity, polarity, and interaction with biological receptors. The synthesis of such structures often involves acid-catalyzed reactions, for instance, the tandem annulation of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.gov

Methyl Group (-CH₃) at C2: The 2-methyl group (a quinaldine (B1664567) derivative) can influence the compound's lipophilicity and steric profile. Its presence is a common feature in many synthetic strategies for quinoline derivatives. researchgate.net

Dichloro Substitution (-Cl) at C7 and C8: Halogenation is a key strategy in medicinal chemistry to modulate a compound's properties. The introduction of chlorine atoms can enhance membrane permeability, increase metabolic stability, and influence binding affinity to target proteins through halogen bonding. The position of the halogens is critical. While research on the 7,8-dichloro isomer is limited in publicly accessible literature, its structural analog, 5,7-dichloro-8-hydroxy-2-methylquinoline, has been noted for its antimicrobial activities. researchgate.net The synthesis of dihalo-quinolines can be achieved through direct chlorination of the parent hydroxyquinoline using various chlorinating agents. mdpi.comgoogle.com

The chemistry of dihalo-furanones, which also feature di-halogen atoms on a heterocyclic ring, demonstrates that such structures are highly reactive and can serve as versatile intermediates for synthesizing more complex molecules. mdpi.comnih.gov This suggests that dihalo-hydroxy-quinolines could similarly act as valuable building blocks in organic synthesis.

Overview of Key Academic Research Areas for the Compound and its Structural Analogues

Given the limited direct research on this compound, its potential areas of academic investigation can be inferred from studies on its close structural analogues. Research on dihalo-hydroxyquinolines primarily revolves around their biological activities.

Antimicrobial Research: A significant research focus for halogenated hydroxyquinolines is their potential as antimicrobial agents. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline (also known as BCM) has demonstrated inhibitory potential against M. tuberculosis and methicillin-resistant S. aureus (MRSA). researchgate.net Similarly, other 5,7-dihalo-8-hydroxyquinoline derivatives have been synthesized and evaluated for their activity against various bacteria and the dengue virus. nih.gov This suggests a strong rationale for investigating the antibacterial and antiviral properties of the 7,8-dichloro isomer.

Anticancer Research: The quinoline scaffold is a well-established platform for the development of anticancer agents. globalresearchonline.net Studies on 2-styryl-8-hydroxy quinolines have shown that the presence and position of substituents are critical for their cytotoxic activity against cancer cell lines like HeLa. acs.org Analogues such as 5,7-dibromo-8-hydroxyquinoline have been evaluated for their cytotoxicity against a panel of human cancer cell lines. nih.gov Therefore, a key research area for this compound would be to screen its cytotoxic potential and elucidate its mechanism of action against various cancer types.

Synthetic Methodology and Intermediate Chemistry: The synthesis of novel heterocyclic systems is a constant pursuit in organic chemistry. Research has been conducted on using 4-hydroxy-2-quinolones as starting materials to create more complex fused ring systems, such as dichlorobenzofuro[3,2-c]quinoline-triones. researchgate.net The reactivity of the dihalo-substituted ring in this compound could be exploited for the synthesis of new, potentially bioactive compounds.

Table 2: Research on Structural Analogues of this compound

| Structural Analogue | Key Research Finding | Reference |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Showed high inhibitory potential against M. tuberculosis and MRSA. | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | Exhibited cytotoxic activity against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF7 (breast). | nih.gov |

| 2-Alkyl-5,7-dichloro-8-hydroxyquinolines | Evaluated for in vitro inhibitory activity against the dengue virus serotype 2 (DENV2). | nih.gov |

| (E)-2-Styryl-8-hydroxyquinolines | Demonstrated cytotoxicity against HeLa cervical cancer cells, with activity dependent on substituents on the styryl ring. | acs.org |

| 4-Hydroxy-2(1H)-quinolinones | Used as precursors in the regioselective synthesis of novel dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones. | researchgate.net |

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental tools for elucidating the structure of molecules. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a "fingerprint," revealing information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

While direct experimental NMR spectra for this compound are not extensively documented in publicly available literature, the expected chemical shifts can be predicted based on the known effects of the substituents on the quinoline core. The electron-withdrawing effects of the chlorine atoms, the electron-donating nature of the hydroxyl group, and the presence of the methyl group all influence the magnetic environment of the nearby protons and carbons.

Predicted ¹H NMR Chemical Shifts: The protons on the aromatic rings would exhibit distinct signals. The lone proton on the benzene ring (at position 6) would likely appear as a singlet, significantly influenced by the adjacent chlorine atoms. The proton on the pyridine ring (at position 3) and the methyl group protons (at position 2) would also have characteristic shifts.

Predicted ¹³C NMR Chemical Shifts: The carbon skeleton would show ten distinct signals in the ¹³C NMR spectrum. The carbons attached to the electronegative chlorine and oxygen atoms (C-7, C-8, and C-4) would be significantly deshielded and appear at higher chemical shifts (downfield). In contrast, the methyl carbon would be found at a much lower chemical shift (upfield).

Table 1: Predicted NMR Data for this compound (Note: This table is illustrative and contains predicted values based on general principles of NMR spectroscopy. It is not based on published experimental data for this specific compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (at C2) | ~2.5 | ~20 |

| H (at C3) | ~6.5 | - |

| C2 | - | ~155 |

| C3 | - | ~110 |

| C4 | - | ~175 |

| C4a | - | ~140 |

| C5 | ~7.8 (d) | ~125 |

| C6 | ~7.4 (d) | ~122 |

| C7 | - | ~128 |

| C8 | - | ~130 |

| C8a | - | ~148 |

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. While specific experimental data for the title compound is scarce, theoretical studies and data from similar quinoline derivatives allow for the prediction of its key spectral features.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=N, C=C (quinoline ring) | Stretching | 1500-1650 |

| C-O (hydroxyl) | Stretching | 1200-1300 |

| C-Cl (chloro) | Stretching | 700-850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems like the quinoline ring. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum can be influenced by the solvent's polarity. Studies on related hydroxyquinoline derivatives have utilized UV-Vis spectroscopy to investigate solute-solvent interactions and determine electronic properties. The spectrum of this compound would be expected to show characteristic π→π* and n→π* transitions typical of a substituted quinoline system.

X-ray Crystallography Studies of The Compound and its Derivatives

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state molecule. By diffracting a beam of X-rays, a single crystal of a compound produces a unique pattern that can be mathematically reconstructed into a detailed molecular model, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

A review of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic studies have been successfully performed on many quinoline derivatives, confirming their planar or near-planar structures and revealing how substituents and crystal packing affect their conformation. For instance, the crystal structure of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate has been determined, confirming its monoclinic space group and providing detailed geometric data. Such studies are invaluable for validating the results of computational models and understanding the solid-state properties of these compounds.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry offers powerful tools to predict and understand the properties of molecules. These theoretical methods are widely applied to quinoline derivatives to study their structure, stability, and potential interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is frequently used to calculate a molecule's optimized geometry, vibrational frequencies (IR spectra), and electronic properties. DFT calculations, often using functionals like B3LYP, are instrumental in correlating experimental spectroscopic data with theoretical models.

For this compound, DFT calculations could provide valuable insights into:

Optimized Molecular Geometry: Predicting bond lengths and angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Simulated Spectra: Generating theoretical IR and NMR spectra that can aid in the interpretation of experimental results.

While specific DFT studies focused solely on this compound are not prominent, the methodology has been extensively applied to isomers and related derivatives, demonstrating its utility in this class of compounds.

Table 3: Parameters Typically Investigated via DFT for Quinoline Derivatives

| Calculated Parameter | Significance |

| Total Energy | Indicates the stability of the molecular conformation. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions. |

| NBO Analysis | Investigates charge distribution and hyperconjugative interactions. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Molecular docking simulations involving quinoline derivatives are common in the scientific literature, where they are studied for their potential to inhibit various enzymes or receptors. These studies typically involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a 3D model of the ligand.

Docking Simulation: Using a docking algorithm to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: Evaluating the resulting poses based on a scoring function, which estimates the binding energy. The best poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

Although no specific molecular docking studies featuring this compound were identified in the reviewed literature, its structural similarity to other biologically active quinolines suggests it could be a candidate for such investigations.

Table 4: Key Outputs from Molecular Docking Simulations

| Parameter | Description |

| Binding Energy (or Docking Score) | An estimation of the binding affinity between the ligand and the target protein; more negative values typically indicate stronger binding. |

| Inhibition Constant (Ki) | A calculated value that indicates the potency of an inhibitor. |

| Hydrogen Bonds | Identification of specific hydrogen bond donors and acceptors between the ligand and protein residues. |

| Hydrophobic Interactions | Analysis of nonpolar interactions contributing to binding stability. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, used to validate docking accuracy. |

Properties

IUPAC Name |

7,8-dichloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-4-8(14)6-2-3-7(11)9(12)10(6)13-5/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAIYUWIVFOCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589151 | |

| Record name | 7,8-Dichloro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-50-0, 1275586-03-2 | |

| Record name | 7,8-Dichloro-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1275586-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Theoretical Investigations

Theoretical Investigations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For 7,8-Dichloro-4-hydroxy-2-methylquinoline, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

In a typical MD simulation study of a quinoline (B57606) derivative, the stability of the compound in an aqueous environment is a key area of investigation. arabjchem.org Simulations can reveal how the substitutions on the quinoline core, such as the chloro, hydroxyl, and methyl groups on this compound, influence its interactions with water molecules. arabjchem.org These interactions are crucial for understanding the compound's solubility and its behavior in a biological milieu.

The process involves placing the molecule in a simulated water box and running the simulation for a specific duration, often on the nanosecond scale. mdpi.com Throughout the simulation, various parameters are calculated to describe the system's behavior. The stability of the molecule is often assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD suggests that the molecule has reached an equilibrium conformation.

Furthermore, radial distribution functions (RDFs) can be calculated to understand the spatial arrangement of solvent molecules around specific atoms of the compound. arabjchem.org For instance, an RDF analysis could show the probability of finding water molecules at a certain distance from the hydroxyl group's oxygen or the nitrogen atom in the quinoline ring, providing a quantitative measure of the solvation shell structure. arabjchem.org The analysis of noncovalent interactions, such as hydrogen bonds between the compound and water, further elucidates the nature of these interactions. arabjchem.org

MD simulations are also instrumental in studying the interaction of quinoline derivatives with biological targets. When docked into the active site of a protein, MD simulations can assess the stability of the protein-ligand complex. nih.gov Parameters such as the root-mean-square fluctuation (RMSF) can indicate the flexibility of different parts of the protein upon ligand binding. nih.gov The binding free energy, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), provides a quantitative estimate of the binding affinity. nih.gov

A representative set of parameters that would be used in a molecular dynamics simulation of this compound is presented in the table below.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM36, AMBER | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |

| Simulation Box | Cubic or Rectangular | Defines the boundaries of the simulated system. |

| Boundary Conditions | Periodic | Simulates an infinite system to avoid edge effects. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | 10 - 100 ns | Duration of the simulation to observe molecular motions. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Models

Antimicrobial Activity Investigations

The antimicrobial potential of quinoline (B57606) derivatives, particularly those with halogen substitutions, has been a consistent area of study. The presence of chlorine atoms on the quinoline ring is often associated with enhanced biological activity.

Derivatives of 5,7-dichloro-8-hydroxy-quinoline have demonstrated notable antibacterial activity. nih.gov For instance, 5,7-dichloro-2-methyl-8-hydroxyquinoline has been reported to be effective against Gram-positive bacteria such as Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com However, its activity against Gram-negative bacteria like Pseudomonas aeruginosa was found to be limited. digitellinc.com The antibacterial action of these compounds is often attributed to their ability to chelate metal ions, which are essential for bacterial enzyme function and growth. The formation of a lipophilic complex with cobalt (II) was shown to significantly enhance the antibacterial spectrum of 5,7-dichloro-2-methyl-8-hydroxyquinoline, making it effective against both drug-sensitive and multidrug-resistant P. aeruginosa. digitellinc.com This suggests that metal complexation can be a key mechanism for overcoming bacterial resistance.

Alkyl-4-quinolones, another class of related compounds, have been found to be highly active against Gram-positive bacteria, with weaker effects on Gram-negative strains. mdpi.com The N-oxide derivatives of these compounds often exhibit stronger antibacterial properties. mdpi.com

Table 1: Investigated Antibacterial Activity of a Structurally Related Compound

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 5,7-dichloro-2-methyl-8-hydroxyquinoline | Staphylococcus aureus (SA) | Effective | digitellinc.com |

| 5,7-dichloro-2-methyl-8-hydroxyquinoline | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | digitellinc.com |

| 5,7-dichloro-2-methyl-8-hydroxyquinoline | Pseudomonas aeruginosa (DSPA) | Ineffective | digitellinc.com |

MIC: Minimum Inhibitory Concentration; DSPA: Drug-Sensitive Pseudomonas aeruginosa; MDRPA: Multidrug-Resistant Pseudomonas aeruginosa.

The antifungal properties of substituted quinolinols have been well-documented. In a study of various 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols, the 5,7-dichloro and 5,7-dibromo derivatives were identified as the most potent fungitoxic agents against a panel of five fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov Generally, the 2-methyl analogues of 8-quinolinols, with the exception of the potent dihalogenated compounds, were found to be less active than their corresponding 8-quinolinol counterparts. nih.gov

Derivatives of 5,7-dichloro-8-hydroxy-quinoline have been noted for their antifungal activity. nih.gov The mechanism of antifungal action for related 8-hydroxyquinoline (B1678124) derivatives, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), is thought to involve damage to the fungal cell wall. mdpi.com This disruption of the cell's structural integrity can lead to cell death. mdpi.com

Anticancer Activity Research in Cell Lines

The anticancer potential of quinoline derivatives has been a significant focus of research, with studies exploring their effects on various cancer cell lines and elucidating the underlying molecular mechanisms.

Quinoline derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism for inhibiting tumor growth. For example, copper (II) complexes of 8-hydroxyquinoline-2-carboxaldehyde (B80063) hydrazones have been found to induce cell cycle arrest in the S phase in various cancer cell lines. nih.gov Similarly, certain 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors have been observed to cause G2/M arrest in human colorectal cancer cells. mdpi.com The inhibition of cyclin-dependent kinases (CDKs) is a common mechanism by which these compounds halt the cell cycle. mdpi.com

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. 8-Hydroxyquinoline (8HQ) and its derivatives have been shown to induce apoptosis in cancerous cells. nih.gov One of the proposed mechanisms involves the inhibition of the PI3K-Akt-mTOR signaling pathway, which is crucial for cell survival. nih.gov

Furthermore, copper complexes of 8-hydroxyquinoline hydrazones have been demonstrated to induce caspase-dependent apoptosis. nih.gov Studies on glycoconjugates of 8-aminoquinoline, a related scaffold, have shown that these compounds can induce apoptosis in HuT78 cells, which is associated with the disruption of the mitochondrial membrane potential. mdpi.com This indicates that the mitochondrial pathway of apoptosis is a key target for these types of compounds.

The targeted inhibition of specific molecules that drive cancer progression is a modern approach in cancer therapy. Several quinoline-based compounds have been identified as potent kinase inhibitors. For instance, 3H-pyrazolo[4,3-f]quinoline derivatives have shown potent inhibitory activity against the FLT3 kinase and its mutants, which are implicated in acute myeloid leukemia (AML). nih.gov Docking studies have suggested that these compounds bind to the hinge region of the kinase. nih.gov Other quinoline-5,8-dione derivatives have been developed as inhibitors of sphingosine (B13886) kinase (SphK), an attractive target in cancer drug development. mdpi.com Additionally, a compound with a benzothiazol-7-one core, which shares some structural similarities with quinolines, was found to inhibit cyclin-dependent kinases (CDKs). nih.gov

While direct evidence for the inhibition of telomerase by 7,8-dichloro-4-hydroxy-2-methylquinoline is not available, the broad range of kinase inhibition exhibited by related quinoline scaffolds suggests that this is a plausible area for future investigation.

Interaction with Deoxyribonucleic Acid (DNA)

The interaction of halogenated quinolines with DNA is a key area of investigation for their potential therapeutic applications. Studies involving lanthanide complexes with 5,7-dichloro-8-quinolinoline (referred to as H-ClQ) have provided insight into this mechanism. nih.gov Research indicates that these metal complexes interact more strongly with DNA than the free quinoline ligand itself. nih.gov The primary mode of binding for both the free 5,7-dichloro-8-quinolinoline and its lanthanide complexes is believed to be intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is a potential mechanism for the observed cytotoxicity of these compounds against tumor cell lines. nih.gov

Antiviral Activity Studies

Derivatives of 8-hydroxyquinoline (8-HQ) have demonstrated significant antiviral properties against a range of viruses. Notably, 5,7-dichloro-8-hydroxyquinoline has been identified as a potent inhibitor of the Dengue virus (DENV2) and West Nile virus. nih.govresearchgate.net Further studies on related compounds, such as 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives, have confirmed their inhibitory activity against DENV2. nih.gov For instance, a derivative with an isopropyl substitution at the 2-position showed significant inhibition of the virus in vitro. nih.gov The antiviral efficacy of these quinoline derivatives often correlates with their lipophilicity and the electron-withdrawing nature of their substituents. nih.gov

Table 1: In Vitro Antiviral Activity of a 5,7-dichloro-8-hydroxyquinoline Derivative Data based on a study of a 2-isopropyl-substituted derivative against DENV2.

| Parameter | Value | Reference |

| Half-maximal Inhibitory Concentration (IC₅₀) | 3.03 µM | nih.gov |

| Half-maximal Cytotoxic Concentration (CC₅₀) | 16.06 µM | nih.gov |

| Selectivity Index (SI) | 5.30 | nih.gov |

Inhibition of Viral Replication and Protein Synthesis Pathways

The antiviral action of quinoline derivatives is often rooted in their ability to disrupt the viral life cycle. While specific pathway details for 5,7-dichloro-8-hydroxyquinoline are not extensively detailed in the provided sources, studies on other quinoline-based antiviral agents offer mechanistic insights. For example, the compound QVIR, a quinoline derivative, was found to inhibit Chikungunya virus (CHIKV) at both early and late stages of replication. acs.orgnih.gov This inhibition involved a significant reduction in viral RNA synthesis and a decrease in the production of key viral proteins, such as nsP2 and E2. acs.orgnih.gov In treated cells, QVIR diminished CHIKV RNA levels for nsP2 and E2 by 84% and 74%, respectively. nih.gov Concurrently, the levels of the corresponding viral proteins were reduced by approximately 70% for nsP2 and 54% for E2. nih.gov This dual action on RNA and protein synthesis effectively abolishes the formation of new infectious viral particles. acs.org

Neuroprotective Research and Related Molecular Mechanisms

The 8-hydroxyquinoline scaffold is central to research in neuroprotection, primarily due to its metal-chelating properties. researchgate.net An imbalance of metal ions like copper (Cu) and zinc (Zn) is implicated in the pathology of neurodegenerative conditions such as Alzheimer's disease, where these metals can promote protein misfolding and aggregation. researchgate.netnih.gov Halogenated 8-HQ derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are lipophilic, enabling them to cross the blood-brain barrier. researchgate.net Once in the brain, they can chelate excess metal ions, thereby preventing metal-induced protein aggregation and reducing oxidative stress. researchgate.net This mechanism is considered a promising therapeutic strategy for metal-related neurodegenerative diseases. nih.gov

Metal Chelation and Ionophore Activity in Biological Systems

8-Hydroxyquinoline and its derivatives are potent metal chelating agents. nih.gov The chelation occurs through two electron donor sites: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the C-8 position. researchgate.net This structure allows them to form stable complexes with various divalent metal ions. nih.gov This chelating ability is fundamental to many of their biological activities. nih.gov

In addition to chelation, some 8-HQ derivatives can act as ionophores. As an ionophore, a compound can transport ions across biological membranes. For instance, the antitumor activity of some quinoline derivatives has been linked to their ability to chelate copper and then transport it into cancer cells, where the complex can inhibit proteasome activity, leading to cell death. nih.gov

Table 2: Metal Selectivity for a Representative Coumarin-Based Chelator with a Dihydroxy Moiety Data from a related chelator, DHC12, illustrating typical metal binding preferences.

| Metal Ion | Binding Capacity | Reference |

| Cu²⁺ | High | nih.gov |

| Fe²⁺ | High | nih.gov |

| Zn²⁺ | Moderate | nih.gov |

| Fe³⁺ | Lower than Fe²⁺ | nih.gov |

| Hg²⁺, Co²⁺, Ca²⁺, Mn²⁺, Mg²⁺, Ni²⁺, Pb²⁺, Cd²⁺ | No Detected Binding | nih.gov |

Other Investigated Biological Modulations (e.g., Immunomodulatory, Anti-inflammatory)

The 8-hydroxyquinoline class of compounds has also been investigated for other biological activities, including anti-inflammatory effects. researchgate.net The mechanism for these effects in related quinoline structures involves the modulation of inflammatory pathways and the reduction of oxidative stress. nih.gov For example, studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated that it could reduce levels of pro-inflammatory cytokines and the transcription factor NF-κB. nih.gov This activity helps to suppress the inflammatory cascade and inhibit apoptosis, showcasing the potential for quinoline structures to serve as anti-inflammatory agents. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Halogen Substitution Patterns on Biological Activity

The presence, position, and nature of halogen substituents on the quinoline (B57606) ring system are critical determinants of biological activity. Halogens modify the electronic properties and lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with target proteins.

Research into 4-aminoquinolines (AQs) has provided valuable insights into the role of halogenation at the C-7 position. Studies have shown that 7-iodo- and 7-bromo-AQs exhibit comparable activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.gov In contrast, 7-fluoro- and 7-trifluoromethyl-AQs were generally less active, particularly against chloroquine-resistant strains. nih.gov This suggests that the size and electronegativity of the halogen at C-7 significantly influence antimalarial potency.

In the context of 8-hydroxyquinoline (B1678124) derivatives, systematic variation of the halide substitution pattern has been shown to be a key factor in their anticancer efficacy. digitalnz.org For instance, the introduction of chlorine atoms at the C-5 and C-7 positions of 2-alkyl-8-hydroxyquinolines is a strategy used to enhance antiviral activity against the dengue virus. nih.gov The lipophilicity, a crucial factor for biological activity, is often increased by the presence of halogen atoms. nih.gov In a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones, compounds with substitutions on the benzene (B151609) ring (ring B), particularly at the C-6 position, demonstrated higher biological activity in inhibiting oxygen evolution in photosynthesis. mdpi.com Generally, compounds with a greater number of chlorine atoms tend to exhibit higher insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com

These findings underscore the principle that the specific pattern of halogenation is a key modulator of the biological profile of quinoline derivatives. The 7,8-dichloro substitution pattern on the 4-hydroxy-2-methylquinoline (B36942) scaffold combines these effects, suggesting a potentially significant impact on its biological interactions.

| Compound Class | Halogen Substituent & Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | 7-Iodo, 7-Bromo | Activity comparable to 7-Chloro derivatives against P. falciparum. | nih.gov |

| 4-Aminoquinolines | 7-Fluoro, 7-Trifluoromethyl | Generally less active than 7-Chloro derivatives, especially against resistant strains. | nih.gov |

| 2-Alkyl-8-hydroxyquinolines | 5,7-Dichloro | Enhanced antiviral activity against dengue virus. | nih.gov |

| Organoruthenium 8-Hydroxyquinolines | Dichloro and Diiodo | Substitution pattern significantly influences chemical shifts and cytotoxic activity. | acs.org |

| Quinone Imines | Multiple Chlorine Atoms | Highest insecticidal, fungicidal, and herbicidal activity. | biointerfaceresearch.com |

Role of the Hydroxyl Group in Biological Interactions and Chelation

The hydroxyl group at the C-4 position of the quinoline ring is a pivotal feature for biological activity. Its presence is often essential, and its removal or replacement can lead to a significant loss of function. mdpi.com Studies on 4-hydroxy-2-quinolinones have demonstrated that the hydroxyl group is crucial for antioxidant activity; replacing it with a methyl group resulted in a completely inactive compound. mdpi.com

One of the most significant properties imparted by a hydroxyl group, particularly when positioned peri to the ring nitrogen as in 8-hydroxyquinoline, is the ability to chelate metal ions. nih.gov This chelating capacity is a primary source of the diverse bioactivities of hydroxyquinoline derivatives. nih.gov The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines makes them effective bidentate chelating agents for a wide range of metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. nih.gov While the 4-hydroxy position does not offer the same pincer-like chelation geometry as the 8-hydroxy position, the 4-hydroxy/N1-keto tautomerism allows it to participate in significant hydrogen bonding and metal coordination. The ability to interact with metal ions is linked to the anticancer effects of derivatives like chloroquine (B1663885), which are associated with Cu and Zn ions. nih.gov

Furthermore, the hydroxyl group can act as a bioisostere for an amino group, as seen in certain 4-carbinol quinolines with antiproliferative properties. durham.ac.uk The position of the hydroxyl group also matters; in one study, 8-hydroxy derivatives were found to be more active antifungal agents than their 4-hydroxy counterparts. nih.gov This highlights the structural importance of this functional group in mediating interactions with biological targets, whether through chelation, hydrogen bonding, or other binding modes.

Influence of Methyl Group Position and Other Substituents on Activity

The substitution pattern on the quinoline core, beyond halogenation, plays a significant role in defining the molecule's biological profile. The presence and position of small alkyl groups like methyl, as well as other functionalities, can fine-tune the activity.

The methyl group at the C-2 position is a common feature in many bioactive quinolines. nih.govsigmaaldrich.com For example, 2-methyl-4-hydroxyquinoline is a known scaffold whose aminomethylation has been explored to develop tumor-selective anticancer drugs. nih.gov The reactivity of the C-2 methyl group can also be utilized for further structural modifications, such as condensation reactions with aldehydes to create more complex derivatives. mdpi.com

| Compound Class | Substituent & Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Hydroxy-2-quinolinones | Replacement of 4-OH with 4-CH₃ | Resulted in a totally inactive compound (antioxidant assay). | mdpi.com |

| 4-Aminoquinolines | 7-Methoxy | Generally inactive against P. falciparum. | nih.gov |

| 6-Benzamide Quinazolines | Nitro group at C-5 of benzamide | Two-fold increase in EGFR kinase inhibitory activity. | mdpi.com |

| 4-Hydroxy-1H-quinolin-2-ones | Substituents on the benzene ring | Influenced lipophilicity and antifungal activity. | nih.gov |

Modulation of Ancillary Ring Systems and Side Chains

Attaching ancillary rings and side chains to the quinoline nucleus is a common strategy to enhance or modify biological activity. The nature, length, and point of attachment of these appendages are critical for optimizing interactions with biological targets.

For example, in the development of multidrug resistance (MDR) reversal agents, key structural features for highly active quinoline derivatives include not only the quinoline nitrogen but also a basic nitrogen atom within a side chain, such as in a piperazine (B1678402) ring. nih.gov The distance between the hydrophobic quinoline core and the basic nitrogen atom in the side chain was found to be crucial, with a minimum distance of 5 Å being required for high activity. nih.gov

Similarly, for 4-aminoquinoline (B48711) antagonists of the α2C-adrenoceptor, an absolute requirement for activity was the presence of a substituent at the C-3 position of the quinoline ring. researchgate.net The modification of side chains attached to this position, such as using a 1,4-diazepane ring instead of a piperazine, significantly affected potency. researchgate.net In another example, linking a phenyl urea (B33335) residue to the 4-anilino position of quinazolines was explored to create dual inhibitors of EGFR and VEGFR2. mdpi.com The substitution pattern on this terminal benzene ring further modulated the inhibitory activity. mdpi.com

The synthesis of hybrid molecules, such as linking chromone (B188151) or coumarin (B35378) scaffolds to quinoline derivatives, is another approach to modulate activity, for instance, against cholinesterases. nih.gov These findings collectively demonstrate that the core quinoline scaffold can be effectively functionalized with diverse side chains and ring systems to fine-tune its pharmacological properties for a specific biological target.

Coordination Chemistry and Metal Complexes of the Compound and Analogues

Synthesis and Characterization of Metal Complexes (e.g., with Rh, Ru, Co, Pt, Lanthanides)

The synthesis of metal complexes with quinoline-based ligands is a burgeoning area of research. While specific studies on 7,8-dichloro-4-hydroxy-2-methylquinoline are limited, extensive work on analogous compounds, particularly 8-hydroxyquinoline (B1678124) derivatives, provides a strong foundation for understanding their coordination behavior.

A notable example is the synthesis of an iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol (HClMQ). The complex, formulated as [Fe(ClMQ)₂Cl], was synthesized and characterized using various spectroscopic and analytical techniques, including ESI-MS, UV-vis spectroscopy, elemental analysis, IR spectroscopy, and X-ray crystallography. nih.gov This thorough characterization is crucial for confirming the structure and purity of the resulting metal complex.

The broader family of quinoline (B57606) derivatives has been successfully coordinated with a diverse range of transition metals and lanthanides. For instance, rhodium(III) complexes containing substituted bipyridine ligands have been synthesized and characterized, demonstrating the versatility of these metal centers in forming stable organometallic compounds. uni-muenchen.de Similarly, ruthenium(II) complexes with various polypyridyl ligands have been extensively studied. rsc.org The synthesis of platinum(II) complexes with 8-hydroxyquinoline and 8-hydroxy-2-methylquinoline has also been reported, yielding compounds with planar geometries. nih.gov

Furthermore, the coordination chemistry of lanthanides with hydroxyquinoline ligands has been explored, leading to the formation of luminescent complexes. researchgate.net The synthesis of lanthanum complexes with 5-chloro-8-hydroxyquinoline (B194070) and 2-methyl-8-hydroxyquinoline highlights the ability of these ligands to form stable chelates with f-block elements. researchgate.net The general approach to synthesizing these complexes often involves the reaction of a metal salt with the quinoline ligand in a suitable solvent, sometimes under reflux conditions, to facilitate the coordination. scirp.org

Ligand Binding Modes and Coordination Geometries

The way a ligand binds to a metal center (binding mode) and the resulting three-dimensional arrangement of the ligands around the metal (coordination geometry) are fundamental aspects that dictate the chemical and physical properties of the complex, including its biological activity.

In the case of the iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol, [Fe(ClMQ)₂Cl], X-ray crystallography revealed a distorted square-pyramidal geometry. nih.gov The two 5,7-dichloro-2-methyl-8-quinolinol ligands act as bidentate chelators, coordinating to the iron center through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. The chloride ion occupies the apical position of the square pyramid. This bidentate N,O-coordination is a common feature for 8-hydroxyquinoline derivatives. rroij.comnih.gov

The coordination geometry can vary depending on the metal ion and the stoichiometry of the complex. For example, four-coordinate metal complexes with 8-hydroxyquinoline often adopt a square-planar geometry, while six-coordinate complexes typically exhibit an octahedral geometry, with two or three bidentate ligands, respectively. scirp.orgrroij.com In some instances, solvent molecules or other co-ligands can also coordinate to the metal center, influencing the final geometry. For example, it is assumed that some Co(II) and Ni(II) complexes with 8-hydroxyquinoline adopt an octahedral geometry by coordinating with two water molecules. scirp.org

Enhanced Biological Activities of Metal Complexes (e.g., Cytotoxicity, DNA Binding Affinity)

A primary motivation for synthesizing metal complexes of quinoline derivatives is the potential for enhanced biological activity compared to the free ligands. This enhancement is often attributed to factors such as increased lipophilicity, which can facilitate cell uptake, and the introduction of new mechanisms of action mediated by the metal center.

The iron(III) complex, [Fe(ClMQ)₂Cl], demonstrated significantly higher cytotoxicity against a panel of human tumor cell lines (Hep-G2, BEL-7404, NCI-H460, A549, and T-24) compared to the free 5,7-dichloro-2-methyl-8-quinolinol ligand. nih.gov The IC₅₀ values for the complex were in the low micromolar range, with the Hep-G2 cell line being the most sensitive. nih.gov Notably, the complex showed a degree of selectivity towards tumor cells over normal human cells. nih.gov

This trend of enhanced cytotoxicity upon complexation is a recurring theme in the literature. For example, rhodium(III) complexes have shown potent cytotoxic effects, with some being significantly more active than the clinically used anticancer drug cisplatin. uni-muenchen.ded-nb.info These complexes can also exhibit selectivity for cancer cells over normal fibroblasts. uni-muenchen.de Similarly, platinum(II) complexes of 8-hydroxyquinoline and 8-hydroxy-2-methylquinoline displayed enhanced cytotoxicity against various tumor cell lines while showing low toxicity towards normal cells. nih.gov

The interaction with DNA is a key aspect of the biological activity of many metal-based anticancer agents. Ruthenium complexes, for instance, are known to bind to DNA, and their cytotoxicity often correlates with this ability. nih.gov The binding can occur through various modes, including intercalation of the ligands between DNA base pairs and covalent binding of the metal to the DNA bases. rsc.orginstras.commdpi.com The ancillary ligands in ruthenium complexes can significantly influence their DNA-binding behaviors. rsc.org

Mechanistic Insights into Complex-Biological Target Interactions

Understanding the mechanism by which these metal complexes exert their biological effects is crucial for the rational design of more effective therapeutic agents. The interactions with biological targets are multifaceted and can involve various cellular components and pathways.

For the iron(III) complex [Fe(ClMQ)₂Cl], mechanistic studies revealed that its cytotoxic effect stems from its ability to induce apoptosis (programmed cell death). nih.gov The complex was found to act as a telomerase inhibitor by targeting the G-quadruplex structure in the promoter region of the c-myc gene. nih.gov This interaction leads to cell cycle arrest at the G2/M phase and induces DNA damage, ultimately triggering the apoptotic cascade. nih.gov

The interaction with DNA is a well-established mechanism for many platinum and ruthenium anticancer drugs. Platinum complexes, such as those derived from 8-hydroxyquinoline, are proposed to interact with DNA primarily through intercalation. nih.gov This mode of binding involves the insertion of the planar aromatic ligand between the base pairs of the DNA double helix, leading to structural distortions that can interfere with DNA replication and transcription. Mechanistic studies of platinum(II) complexes have detailed their reactions with nitrogen and sulfur-donor biomolecules, which are crucial for understanding their in-vivo behavior. rsc.org

Ruthenium complexes can also bind to DNA through intercalation and covalent interactions. instras.commdpi.com The binding affinity and mode are influenced by the nature of the ligands. For example, the presence of large, planar aromatic ligands can enhance the intercalative binding. instras.com Furthermore, ruthenium complexes can be activated in the physiological environment of cancer tissues, leading to selective targeting. nih.gov Some rhodium complexes are known as "metalloinsertors" because they can bind specifically to mismatched DNA base pairs, leading to selective cytotoxicity in mismatch repair-deficient cancer cells. nih.gov This unique mechanism offers a potential strategy to overcome drug resistance.

The following table provides a summary of the cytotoxic activity of the iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol against various cancer cell lines.

| Cell Line | IC₅₀ (µM) of [Fe(ClMQ)₂Cl] |

| Hep-G2 | 5.04 |

| BEL-7404 | 14.35 |

| NCI-H460 | Not specified |

| A549 | Not specified |

| T-24 | Not specified |

Data sourced from a study on the anticancer activity of the iron(III) complex. nih.gov

Applications in Medicinal Chemistry Research and Chemical Biology

The Compound as a Synthetic Intermediate for Novel Bioactive Agents

In organic synthesis and medicinal chemistry, 7,8-Dichloro-4-hydroxy-2-methylquinoline serves as a valuable starting material or intermediate for constructing more complex molecules with potential biological activity. The inherent reactivity of the 4-hydroxy-2-quinolone scaffold allows for various chemical transformations to generate novel derivatives. researchgate.net

A key application involves its use as a building block for creating fused heterocyclic systems. For instance, research has shown that 4-hydroxy-2(1H)-quinolinones can react regioselectively with reagents like 3,4,5,6-tetrachloro-1,2-benzoquinone. researchgate.net This type of reaction leads to the formation of complex polycyclic structures, such as 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones, in good yields. researchgate.net Such synthetic routes demonstrate the utility of the quinolone core in generating new molecular frameworks that may possess unique pharmaceutical properties. researchgate.net

Furthermore, the general class of dichlorinated hydroxyquinolines has been employed to create hybrid molecules. For example, 5,7-dichloro-8-hydroxyquinoline derivatives have been used as intermediates in the synthesis of novel hybrid compounds designed to act as inhibitors of biological processes like amyloid-beta aggregation, which is relevant to neurodegenerative diseases. nih.gov The 2-methyl group on the quinoline (B57606) ring can also be a site for further functionalization, such as through oxidation to an aldehyde group, which then serves as a handle for synthesizing a wide array of derivatives, including Schiff bases and other pharmacologically relevant structures. researchgate.netnih.gov The presence of the dichloro- pattern is integral, as it is carried through the synthesis to influence the electronic properties and biological activity of the final products.

Development as a Lead Compound or Scaffold for Drug Discovery

A lead compound is a chemical starting point for drug development, possessing promising biological activity but requiring modification to enhance efficacy, selectivity, or pharmacokinetic properties. The 4-hydroxy-2-quinolone scaffold, inherent to this compound, is well-established as a source of lead compounds due to its wide range of bioactivities, including antibacterial, antifungal, anticancer, and antioxidant effects. nih.gov

The specific substitution pattern of this compound is crucial for its potential as a drug discovery scaffold. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The 7,8-dichloro substitution pattern has been explored in related heterocyclic systems with significant success. For example, a class of kinase inhibitors based on a 7,8-dichloro-1-oxo-β-carboline scaffold was developed, showing potent and selective inhibition of oncogenic kinases like PIM1. nih.gov This suggests that the 7,8-dichloro motif on a heterocyclic core can be a key feature for achieving high-potency and selective biological activity, making the quinoline analog a compelling scaffold for similar development efforts. nih.gov

The versatility of the quinoline scaffold is also evident in agriculture, where its derivatives are actively researched for the development of new pesticides. acs.org Structure-activity relationship (SAR) studies on quinoline compounds help in designing molecules with targeted activity against various agricultural pests and pathogens. acs.org Therefore, this compound could serve as a valuable template for creating libraries of analogs to screen for various therapeutic or agricultural applications.

| Application Area | Scaffold/Intermediate | Rationale / Example Finding | Source(s) |

| Synthetic Intermediate | 4-Hydroxy-2-quinolone | Reacts to form complex fused systems like dichlorobenzofuro-quinolinetriones. | researchgate.net |

| Lead Compound | 4-Hydroxy-2-quinolone | Core scaffold known for broad biological activities (antimicrobial, anticancer). | researchgate.net, nih.gov |

| Drug Discovery Scaffold | 7,8-Dichloro heterocyclic | Related 7,8-dichloro-β-carboline scaffold yields potent and selective kinase inhibitors. | nih.gov |

| Chemical Probe Dev. | Quinoline Derivative | Optimized quinoline derivatives serve as selective probes for biological targets (e.g., MCT4). | nih.gov |

| Materials Science | Quinoline Core | Used in dyes, OLEDs (electron transport), and dye-sensitized solar cells (DSSCs). | mdpi.com, wikipedia.org, nih.gov |

Use in Chemical Biology as a Research Probe or Tool

In chemical biology, a chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. elifesciences.org While this compound itself is not established as a specific probe, its quinoline framework is a proven starting point for the development of such tools.

The process involves identifying a compound with activity against a target, followed by medicinal chemistry optimization to improve potency and, crucially, selectivity over other related targets. elifesciences.org A prime example is the discovery of a highly selective chemical probe for monocarboxylate transporter 4 (MCT4), a protein involved in tumor metabolism. nih.gov This probe, a complex quinoline derivative, was developed from a screening hit and optimized to allow for in-vivo studies to dissect the biology of MCT4 in cancer. nih.gov This demonstrates the potential of the quinoline scaffold to be elaborated into sophisticated research tools.

Another application of hydroxyquinoline derivatives as chemical tools is in the sensing of metal ions. The 8-hydroxyquinoline (B1678124) core is a well-known chelating agent, and its derivatives are widely used as fluorescent chemosensors to detect and quantify metal ions like aluminum (Al³⁺) and zinc (Zn²⁺) in biological and environmental samples. rroij.comscispace.com The binding of a metal ion to the hydroxyquinoline probe causes a measurable change in its fluorescence, allowing for sensitive detection. scispace.com The specific electronic properties conferred by the dichloro- and methyl-substituents on this compound could be leveraged to develop new sensors with tailored specificities.

Potential in Materials Science (e.g., Dyes, OLEDs, DSSCs) related to Quinoline Derivatives

The quinoline ring system possesses inherent electronic and photophysical properties that make its derivatives attractive for applications in materials science. rsc.org These properties can be finely tuned by adding various functional groups to the core structure.

Dyes and Pigments: Quinoline-based structures are used in the manufacturing of various dyes. wikipedia.org The extended π-system of the quinoline core acts as a chromophore, and its absorption and emission characteristics can be modified by substituents, making such compounds candidates for specialty colorants.

Organic Light-Emitting Diodes (OLEDs): Derivatives of 8-hydroxyquinoline, a related isomer, are classic materials used in OLED technology. nih.govscispace.com They often function as electron transport materials or as emissive components within the device structure due to their thermal stability and ability to form stable metal complexes (like Tris(8-hydroxyquinolinato)aluminium) with good fluorescence. nih.govscispace.com The electronic properties of this compound could make it a candidate for investigation in similar roles.

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is a cornerstone of modern drug discovery. Future work could focus on creating chiral analogues of 7,8-Dichloro-4-hydroxy-2-methylquinoline by adapting established asymmetric strategies. A significant avenue of exploration involves the enantioselective dearomatization of the quinoline (B57606) core. acs.org For instance, catalytic systems that combine a chiral copper catalyst, a Lewis acid, and Grignard reagents have successfully achieved dearomative C-4 functionalization of quinolines with high regioselectivity and enantioselectivity. acs.org Applying such a method could yield chiral hydroquinoline derivatives of the target compound.

Another promising approach is the use of chiral diamine ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH). nih.gov Ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been effective in the ATH of dihydroisoquinolines, which are structurally related to quinolines. nih.gov Future studies could design and test analogous chiral ligands and catalysts for the asymmetric reduction of the 7,8-dichloroquinoline (B1357640) core, producing enantiomerically enriched saturated derivatives. These chiral building blocks are valuable as they are present in numerous natural products and pharmacologically active compounds. acs.org

Novel Functionalization and Dearomatization Strategies for Quinoline Systems

The functionalization of the quinoline ring is critical for modulating its physicochemical and biological properties. Dearomatization reactions, in particular, are powerful tools for transforming flat, aromatic precursors into complex three-dimensional structures. researchgate.net The inherent stability of the aromatic quinoline system presents a thermodynamic challenge, but several novel strategies have emerged that could be applied to this compound. acs.org

One key strategy is nucleophilic dearomatization, which can be facilitated by transition metal catalysis. acs.org Copper-catalyzed processes, valued for their cost-effectiveness and relatively benign nature, have been prominent in achieving 1,2- or 1,4-additions to the quinoline ring. acs.org For example, copper-catalyzed hydroboration can introduce boryl groups, which are versatile handles for further synthetic transformations. nih.gov Research could explore the regioselectivity of such reactions on the 7,8-dichloro-substituted ring.

Annulation reactions offer another path to novel functionalization. An ytterbium(III)-catalyzed [3+2] annulation between quinolines and donor-acceptor aminocyclopropanes has been developed to create tetrahydroindolizine derivatives with high diastereoselectivity. nih.gov Applying this methodology to this compound could generate complex polycyclic scaffolds derived from the quinoline core. nih.gov

A summary of potential strategies is presented below.

| Strategy | Description | Potential Outcome for Target Compound |

| Catalytic Dearomatization | Use of a chiral copper catalyst and a Lewis acid to enable nucleophilic addition of Grignard reagents across the quinoline ring. acs.org | Synthesis of chiral 2,4-disubstituted tetrahydroquinoline analogues. |

| Reductive Dearomatization | B(C6F5)3-catalyzed hydrogenation using hydrosilanes as the reducing agent. nih.gov | Formation of partially or fully saturated dichlorinated tetrahydroquinoline derivatives. |

| [3+2] Annulation | Ytterbium(III)-catalyzed reaction with donor-acceptor aminocyclopropanes to form fused ring systems. nih.gov | Construction of novel and complex polycyclic scaffolds containing the indolizidine skeleton. |

| C-H Functionalization | Direct functionalization, such as the amidation of a quinoline N-oxide intermediate. mdpi.com | Introduction of amide or other functional groups at specific positions without pre-functionalization. |

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Derivatives of the parent structure, 8-hydroxyquinoline (B1678124), have demonstrated a wide range of biological activities, including antitumor and antimicrobial effects. nih.govnih.gov A crucial future direction for this compound is to move beyond initial screening and deeply investigate its molecular mechanisms of action. If the compound shows, for example, antitumor activity, subsequent research must pinpoint the cellular pathways it modulates.

This involves identifying its direct molecular targets. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies could be employed to find its protein binding partners. For instance, many quinoline-based compounds exert their effects through mechanisms like iron chelation or the inhibition of key enzymes such as topoisomerases or kinases. nih.gov Future studies would need to assess whether this compound operates through similar or novel mechanisms, considering how the specific dichloro-substitution pattern influences its binding affinity and specificity.

Exploration of New Therapeutic Areas and Target Identification Methodologies

The structural alerts within this compound suggest several therapeutic areas worth exploring. The 8-hydroxyquinoline moiety is known for its metal-chelating properties and has been investigated for applications in neurodegenerative diseases like Alzheimer's. nih.gov The dichloro-substitution pattern is found in compounds with potent antiviral and anticancer activities. nih.gov

Future research should therefore involve broad-based screening to identify new therapeutic opportunities. This includes:

Antiviral Screening: Testing against a panel of viruses, particularly RNA viruses like Dengue or influenza, where other chlorinated 8-hydroxyquinolines have shown promise. nih.gov

Anticancer Screening: Evaluating cytotoxicity against a diverse range of human cancer cell lines, including those for liver, breast, and leukemia. nih.gov

Antimicrobial and Antiparasitic Screening: Assessing activity against various bacteria, fungi, and parasites, such as those responsible for tuberculosis and leishmaniasis, where quinoline derivatives have proven effective. nih.gov

Target identification can be accelerated using modern methodologies. High-throughput screening (HTS) against libraries of known biological targets (kinases, proteases, etc.) can rapidly identify potential mechanisms. Furthermore, phenotypic screening, where the compound's effect on cell morphology or function is observed without a preconceived target, can uncover entirely new therapeutic applications and mechanisms of action.

Computational Design and Predictive Modeling for Compound Optimization and Activity

Computational chemistry offers a powerful, resource-efficient approach to guide the optimization of this compound. Future research should leverage predictive modeling to design analogues with enhanced activity and improved pharmacokinetic profiles.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of analogues of the title compound, QSAR models can be built to correlate specific structural features (e.g., substituents at various positions) with biological activity. These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking: If a biological target is identified (as per section 8.3), molecular docking simulations can predict the binding mode and affinity of this compound and its virtual analogues within the target's active site. This allows for rational, structure-based design of more potent inhibitors.

ADMET Prediction: In silico tools, such as the online SwissADME database, can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. mdpi.com This early-stage assessment helps in designing derivatives that are more likely to be successful in later stages of drug development by avoiding common pitfalls like poor bioavailability or high toxicity.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, its interactions within a biological system must be profiled comprehensively. Omics technologies provide the tools for such an unbiased, system-wide analysis.

Future investigations could integrate the following:

Transcriptomics (RNA-Seq): By treating cells (e.g., cancer cells) with the compound and sequencing their messenger RNA, researchers can identify all genes whose expression is either up- or down-regulated. This provides a global view of the cellular pathways affected by the compound, offering clues to its mechanism of action.

Proteomics: Using mass spectrometry-based techniques, changes in the entire protein landscape of a cell can be quantified upon treatment. This can confirm that transcriptional changes lead to functional protein changes and can also identify post-translational modifications induced by the compound.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can reveal how the compound perturbs cellular metabolism, which is often a key factor in diseases like cancer.

By integrating data from these different omics layers, researchers can construct a detailed network of the compound's biological interactions, leading to a much deeper understanding of its therapeutic potential and mechanism of action than could be achieved through traditional targeted assays alone.

Q & A

Q. What are the optimized synthetic routes for 7,8-dichloro-4-hydroxy-2-methylquinoline, and how do reaction conditions influence yield?

The synthesis typically involves chlorination and hydroxylation steps. For example:

- Step 1 : Start with ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate. Hydrolyze it using 10% NaOH to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid .

- Step 2 : Decarboxylate under reflux (e.g., 120°C in acetic acid) to remove the carboxylic acid group .

- Step 3 : Chlorinate the 8-position using POCl₃ under controlled conditions (60–80°C, 6–8 hours). Excess POCl₃ improves yield but requires careful quenching .

Q. Critical factors :

- Temperature control during chlorination minimizes side products (e.g., over-chlorination at C3).

- Solvent choice (e.g., DCM vs. toluene) affects reaction kinetics and purity .

Table 1 : Comparative yields from synthesis protocols

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| POCl₃ chlorination | 70–75 | >98% | |

| Grubbs-catalyzed steps | 82 | 95% |

Q. How can researchers validate the structural identity and purity of this compound?

Use a combination of analytical techniques:

- NMR : Confirm substitution patterns. The C2-methyl group appears as a singlet at δ 2.5–2.7 ppm (¹H NMR). Chlorine substituents deshield adjacent protons .

- HPLC : Monitor purity with a C18 column (e.g., 99% purity threshold) using methanol/water gradients .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .

Q. Common pitfalls :

- Residual solvents (e.g., POCl₃) may require multiple recrystallizations in ethanol/water .

- Isomeric impurities (e.g., 6,8-dichloro isomers) require careful column chromatography (petroleum ether:EtOAc = 8:1) .

Advanced Research Questions

Q. How can isomer separation challenges be addressed in this compound synthesis?

Isomers often arise during chlorination due to competing electrophilic substitution. Strategies include:

- Thermodynamic control : Prolonged heating in POCl₃ favors the 7,8-dichloro isomer over 6,8-dichloro derivatives .

- Selective crystallization : Dissolve crude product in hot ethanol; 7,8-dichloro isomers precipitate first due to lower solubility .

- Computational modeling : Use DFT calculations to predict substituent effects on chlorination regioselectivity .

Table 2 : Isomer ratios under varying conditions

| Condition | 7,8-Dichloro (%) | 6,8-Dichloro (%) |

|---|---|---|

| POCl₃, 6 hours, 80°C | 85 | 15 |

| AlCl₃ catalysis, 100°C | 70 | 30 |

Q. What mechanistic insights explain conflicting biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer assays may stem from:

- Steric effects : The C2-methyl group hinders binding to target enzymes (e.g., topoisomerase II) .

- Solubility limitations : Low aqueous solubility (0.00077 mmHg vapor pressure) reduces bioavailability .

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times alter IC₅₀ values .

Q. Methodological recommendations :

Q. How can researchers reconcile conflicting spectroscopic data for quinoline derivatives?

Contradictions in NMR or MS data often arise from:

- Tautomerism : The 4-hydroxy group may tautomerize to a ketone, shifting proton signals .

- Isotope patterns : Chlorine’s natural abundance (³⁵Cl:³⁷Cl = 3:1) complicates mass spectral interpretation .

Q. Resolution strategies :

Q. What advanced techniques are recommended for studying the reactivity of the 4-hydroxy group?

- Protection/deprotection : Acetylate the hydroxyl group with acetic anhydride to study its role in subsequent reactions (e.g., Suzuki couplings) .

- pH-dependent studies : Monitor UV-Vis spectral shifts (λmax 320–350 nm) to assess deprotonation behavior .

- Kinetic isotope effects : Compare reaction rates using deuterated vs. protonated substrates to probe mechanism .

Q. How should researchers handle discrepancies in crystallographic data for halogenated quinolines?

Common issues include:

- Disorder in Cl positions : Refine occupancy ratios using twin-law corrections (e.g., 0.86:0.14 domain ratios) .

- Planarity deviations : The quinoline ring may deviate by ≤0.08 Å due to intramolecular strain .

Q. Best practices :

- Collect low-temperature (100 K) data to minimize thermal motion artifacts.

- Validate H-bonding networks using Mercury software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.